molecular formula C21H18O5 B3298659 carbonic acid;naphthalen-2-ol CAS No. 89784-86-1

carbonic acid;naphthalen-2-ol

Cat. No.: B3298659
CAS No.: 89784-86-1
M. Wt: 350.4 g/mol
InChI Key: BPFAVFOTRHTYJG-UHFFFAOYSA-N
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Description

Carbonic acid;naphthalen-2-ol is a compound that combines the properties of carbonic acid and naphthalen-2-olIt is an important starting material in organic synthesis due to its electron-rich aromatic framework and multiple reactive sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;naphthalen-2-ol involves the reaction of naphthalen-2-ol with carbonic acid derivatives. One common method is the condensation reaction of naphthalen-2-ol with carbonyl compounds in the presence of acidic or basic catalysts . For example, the reaction of naphthalen-2-ol with aldehydes or ketones in the presence of Lewis acids such as ferric chloride or ytterbium triflate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;naphthalen-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds .

Major Products

The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and substituted naphthalenes .

Mechanism of Action

The mechanism of action of carbonic acid;naphthalen-2-ol involves its interaction with molecular targets through its hydroxyl and carbonyl groups. These functional groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules . The pathways involved include oxidative stress pathways and enzyme inhibition .

Properties

IUPAC Name

carbonic acid;naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8O.CH2O3/c2*11-10-6-5-8-3-1-2-4-9(8)7-10;2-1(3)4/h2*1-7,11H;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFAVFOTRHTYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C2C=C(C=CC2=C1)O.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80755364
Record name Carbonic acid--naphthalen-2-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80755364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89784-86-1
Record name Carbonic acid--naphthalen-2-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80755364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carbonic acid;naphthalen-2-ol
Reactant of Route 2
carbonic acid;naphthalen-2-ol
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carbonic acid;naphthalen-2-ol
Reactant of Route 4
carbonic acid;naphthalen-2-ol
Reactant of Route 5
carbonic acid;naphthalen-2-ol
Reactant of Route 6
carbonic acid;naphthalen-2-ol

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